![molecular formula C18H24N4O5 B583111 4-Hydroxycarbazeran CAS No. 96724-43-5](/img/structure/B583111.png)
4-Hydroxycarbazeran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxycarbazeran is a metabolite of Carbazeran, a phosphodiesterase inhibitor drug that exhibits chronotropic and inotropic effects . It is a derivative formed during the metabolism of Carbazeran and serves as an enzyme probe . The metabolic conversion of 4-Hydroxycarbazeran involves the enzymes aldehyde oxidase and sulfation .
Synthesis Analysis
The synthesis of 4-Hydroxycarbazeran involves O-alkylation of 4-hydroxycarbazole using methyl 5-bromovalerate which results in a compound. This compound, on hydrolysis followed by coupling reaction with different primary and secondary amines, leads to the formation of 4-Hydroxycarbazeran .Chemical Reactions Analysis
The kinetics of 4-Hydroxycarbazeran has been studied in human lung explants and incubations, with results showing that it is rapidly hydrolyzed by an aldehyde oxidase and sulfation .Physical And Chemical Properties Analysis
4-Hydroxycarbazeran is an off-white solid . Its melting point is greater than 251°C (dec.) . The density is predicted to be 1.37±0.1 g/cm3 . It is slightly soluble in Acetonitrile, Chloroform, and DMSO .Scientific Research Applications
Aldehyde Oxidase Activity in Human Skin
4-Hydroxycarbazeran is a metabolite of carbazeran. Human skin explants metabolize carbazeran to 4-Hydroxycarbazeran, indicating a significant role of aldehyde oxidase (AO) in cutaneous drug metabolism (Manevski et al., 2014).
Biosynthesis of Value-Added Compounds
4-Hydroxybenzoic acid, closely related to 4-Hydroxycarbazeran, has been used for biosynthesizing various high-value bioproducts, indicating the potential of 4-Hydroxycarbazeran in similar applications (Wang et al., 2018).
Metabolism Studies in Liver Cytosol
Carbazeran is rapidly metabolized to 4-Hydroxycarbazeran in human liver, providing insights into species-specific drug metabolism and the role of liver aldehyde oxidase (Kaye et al., 1985).
Metabolism in Humanized-Liver Mice
The study of carbazeran oxidation to 4-Hydroxycarbazeran in humanized-liver mice helps in predicting drug metabolism in humans, particularly for aldehyde oxidase–dependent biotransformation (Uehara et al., 2020).
Defence Chemicals in the Gramineae
Hydroxamic acids like 4-Hydroxycarbazeran play a role in plant defense against pests and diseases, indicating their potential in agricultural applications (Niemeyer, 1988).
Neuroprotective Effects
Compounds similar to 4-Hydroxycarbazeran, such as 4-Hydroxybenzyl alcohol, show protective effects in the brain, suggesting potential neuroprotective applications for 4-Hydroxycarbazeran (Luo et al., 2018).
Safety and Hazards
4-Hydroxycarbazeran is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
[1-(6,7-dimethoxy-4-oxo-3H-phthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5/c1-4-19-18(24)27-11-5-7-22(8-6-11)16-12-9-14(25-2)15(26-3)10-13(12)17(23)21-20-16/h9-11H,4-8H2,1-3H3,(H,19,24)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFOKLMSOFKZBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1CCN(CC1)C2=NNC(=O)C3=CC(=C(C=C32)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
96724-43-5 |
Source
|
Record name | 4-Hydroxycarbazeran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096724435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-HYDROXYCARBAZERAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX2QDS9HCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.